
Didemnimide C
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描述
Didemnimide C is a member of indoles, a member of pyrroles and a member of maleimides. It has a role as a metabolite.
科学研究应用
Biological Activities
1. Antipredatory Effects
Didemnimide C exhibits significant antipredatory properties. Laboratory assays have demonstrated that it can deter feeding by various marine predators, including reef fish. In controlled experiments, this compound was found to enhance the deterrent effects of Didemnimide D, suggesting a synergistic interaction that increases its effectiveness as a feeding deterrent at natural concentrations . This property is crucial for the survival of the producing organisms in their natural habitats.
2. Cytotoxicity
Research has shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of human promyelocytic leukemia cells (HL-60) with an IC50 value indicating significant potency . Such findings suggest its potential role as a lead compound in anticancer drug development.
Case Studies and Research Findings
Case Study 1: Antipredatory Activity
A study conducted on Didemnum conchyliatum revealed that this compound significantly deterred feeding in laboratory settings but showed variable effectiveness in natural environments. This variability highlights the importance of environmental factors in determining the efficacy of natural deterrents .
Case Study 2: Cytotoxic Evaluation
In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines, including HL-60 and others. The results indicated that this compound could serve as a promising candidate for further development into anticancer therapies due to its selective toxicity towards malignant cells while sparing normal cells .
Comparative Data Table
Property | This compound | Didemnimide D |
---|---|---|
Source | Didemnum conchyliatum | Didemnum sp. |
Cytotoxicity (IC50) | 10.1 μM (HL-60) | 0.035 mg/ml (feeding deterrent) |
Antipredatory Activity | Yes | Yes |
Mechanism | Cell cycle inhibition | Feeding deterrent |
化学反应分析
Chemical Reactions Involving Didemnimide C
This compound undergoes several chemical reactions that can modify its structure and enhance its biological activity.
3.1 Hydrolysis and Structural Modifications
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Hydrolysis reactions can yield various derivatives, which may exhibit altered biological properties compared to the parent compound. These derivatives are often synthesized to evaluate their pharmacological profiles .
3.2 Electrophilic Reactions
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Electrophilic substitutions can occur at various positions on the indole and pyrrole rings, allowing for the creation of analogs with potentially improved efficacy against specific biological targets .
3.3 Biological Activity and Mechanism of Action
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This compound has been shown to act as a feeding deterrent against marine herbivores, likely through interactions with neuronal receptors or enzymes involved in neurotransmission. Its mechanism of action involves modulation of neurotransmitter release or receptor activation, which is an area of active research.
Table 2: Key Reactions of this compound
Reaction Type | Description |
---|---|
Hydrolysis | Yields derivatives that may enhance or alter biological activity |
Electrophilic Substitution | Modifies indole and pyrrole rings to create analogs for pharmacological evaluation |
Feeding Deterrence | Acts on sensory systems of marine herbivores, reducing feeding rates |
Analytical Techniques Used in Characterization
The characterization of this compound and its derivatives employs several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for detailed structural analysis and confirmation of molecular configurations.
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Mass Spectrometry (MS) : Assists in determining molecular weights and identifying fragments resulting from chemical reactions.
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High-Performance Liquid Chromatography (HPLC) : Employed to assess purity and stability over time, ensuring the quality of synthesized compounds .
Table 3: Analytical Techniques for this compound
Technique | Purpose |
---|---|
NMR Spectroscopy | Structural analysis and confirmation |
Mass Spectrometry | Molecular weight determination and fragment identification |
High-Performance Liquid Chromatography | Purity assessment and stability evaluation |
常见问题
Basic Research Questions
Q. What are the standard protocols for isolating and characterizing Didemnimide C from marine sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like HPLC or TLC for purification. Structural elucidation employs NMR (1D and 2D experiments for stereochemistry) and mass spectrometry (HRMS for molecular formula). X-ray crystallography is recommended for absolute configuration determination. Ensure raw spectral data is archived with metadata (solvent, temperature) to enable replication .
Q. How should researchers design a pilot study to investigate this compound’s bioactivity?
- Methodological Answer : Begin with in vitro assays (e.g., cytotoxicity against cancer cell lines like HeLa or MCF-7) using dose-response curves (0.1–100 µM). Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle). Use ANOVA with post-hoc tests to compare IC50 values. Document cell culture conditions (media, passage number) to address variability .
Q. What are the best practices for validating the purity of synthesized this compound analogs?
- Methodological Answer : Combine orthogonal techniques: HPLC (≥95% purity threshold), melting point analysis, and 1H NMR integration for proton consistency. Quantify impurities via LC-MS and report their structures if identifiable. Cross-validate results with independent labs to minimize instrumentation bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., assay type, cell line origin). Perform comparative bioassays under standardized conditions. Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I² statistic). If disparities persist, explore structural analogs or protein-binding studies (SPR, ITC) to clarify mechanism-driven variations .
Q. What experimental strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity?
- Methodological Answer : Use Design of Experiments (DoE) to test variables (catalyst loading, temperature). Monitor reaction progress via TLC or in-situ FTIR. For stereocontrol, employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation). Validate enantiomeric excess via chiral HPLC or polarimetry. Report yield, ee%, and scalability constraints (e.g., column dimensions for chiral separation) .
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in structural studies of this compound derivatives?
- Methodological Answer : Re-examine sample preparation (deuteration level, pH). Compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian). If discrepancies persist, consider dynamic effects (tautomerism) or crystallize the compound for X-ray validation. Publish raw NMR files (FID data) to enable peer verification .
Q. What statistical approaches are appropriate for interpreting dose-dependent bioactivity data with high variability?
- Methodological Answer : Apply nonlinear regression (e.g., log-logistic model) to fit dose-response curves. Use bootstrapping to estimate confidence intervals for IC50 values. For high variability, apply mixed-effects models to account for random factors (e.g., plate-to-plate differences). Report R², p-values, and effect sizes (Cohen’s d) .
Q. Methodological Frameworks
Q. How to formulate a hypothesis-driven research question for this compound’s mechanism of action?
- Methodological Answer : Use the PICO framework :
- Population : Cancer cell lines (e.g., HT-29 colon cancer).
- Intervention : this compound treatment (10 µM).
- Comparison : Untreated cells or known apoptosis inducers.
- Outcome : Apoptosis markers (caspase-3 activation, Annexin V staining).
Refine with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. What strategies enhance reproducibility in this compound’s pharmacological studies?
- Methodological Answer : Adopt FAIR principles :
- Findable : Deposit raw data in repositories (e.g., Zenodo) with DOI.
- Accessible : Use open-access formats (CSV, mzML).
- Interoperable : Align metadata with MIAME (microarray) or MIAPE (proteomics) standards.
- Reusable : Provide detailed protocols on protocols.io .
Q. Data Analysis and Reporting
Q. How to integrate contradictory findings from literature reviews into a cohesive research narrative?
- Methodological Answer : Construct a contradiction matrix tabulating variables (assay type, concentration, species). Use thematic analysis to identify recurring limitations (e.g., lack of positive controls). Highlight knowledge gaps in the discussion section and propose validation experiments (e.g., CRISPR knockouts of suspected targets) .
Q. What criteria should guide the selection of computational tools for molecular docking studies of this compound?
- Methodological Answer : Prioritize tools validated for marine natural products (e.g., AutoDock Vina with CHARMM force fields). Cross-check docking poses with molecular dynamics simulations (GROMACS). Report RMSD values, binding energies (ΔG), and solvent models (explicit vs. implicit) .
属性
分子式 |
C16H12N4O2 |
---|---|
分子量 |
292.29 g/mol |
IUPAC 名称 |
3-(1H-indol-3-yl)-4-(3-methylimidazol-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H12N4O2/c1-20-8-17-7-12(20)14-13(15(21)19-16(14)22)10-6-18-11-5-3-2-4-9(10)11/h2-8,18H,1H3,(H,19,21,22) |
InChI 键 |
WVAGDTBMSZAWPO-UHFFFAOYSA-N |
SMILES |
CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43 |
规范 SMILES |
CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43 |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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